5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride

Description

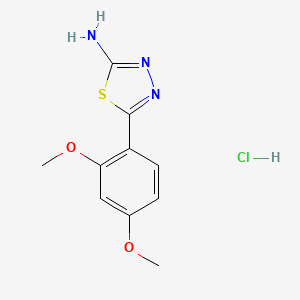

5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride (CAS: 1177287-86-3) is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxyphenyl group at the 5-position and an amine group at the 2-position, forming a hydrochloride salt. Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties . The hydrochloride salt form enhances solubility, making it more suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S.ClH/c1-14-6-3-4-7(8(5-6)15-2)9-12-13-10(11)16-9;/h3-5H,1-2H3,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKDTBWLQOYDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(S2)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The PPE method involves a three-step cascade reaction between a carboxylic acid and thiosemicarbazide, facilitated by PPE as a cyclodehydrating agent. The mechanism proceeds as follows:

- Salt Formation : The carboxylic acid (e.g., 2,4-dimethoxyphenylcarboxylic acid) reacts with thiosemicarbazide to form an intermediate salt.

- Acylation : PPE promotes dehydration, yielding 2-acylhydrazine-1-carbothioamide.

- Cyclodehydration : Intramolecular cyclization forms the 1,3,4-thiadiazole ring, followed by hydrochloride salt formation using HCl.

Experimental Procedure

Reactants :

- 2,4-Dimethoxyphenylcarboxylic acid (5 mmol)

- Thiosemicarbazide (5 mmol)

- Polyphosphate ester (20 g)

- Chloroform (30 mL)

Steps :

Optimization and Yields

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| PPE Quantity | 20 g per 5 mmol acid | <20 g reduces cyclization efficiency |

| Reaction Time | 10 hours | Shorter durations yield intermediates |

| Temperature | 60–85°C | Higher temperatures accelerate side reactions |

| Solvent | Chloroform | Ensures homogeneity and temperature control |

Reported yields for analogous compounds range from 40–48% . For example, 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine achieved a 47.8% yield under these conditions.

Cyclization of Thiosemicarbazones with Ferric Chloride

Reaction Setup

This method employs thiosemicarbazones derived from 2,4-dimethoxybenzaldehyde, cyclized using FeCl₃ in aqueous medium:

- Thiosemicarbazone Synthesis : Condense 2,4-dimethoxybenzaldehyde with thiosemicarbazide in ethanol under acidic conditions.

- Cyclization : Treat the thiosemicarbazone with FeCl₃ to induce ring closure.

Procedure Details

Reactants :

- 2,4-Dimethoxybenzaldehyde (0.05 mol)

- Thiosemicarbazide (0.05 mol)

- FeCl₃ (0.015 mol)

- Citric acid (0.11 mol) and sodium citrate (0.05 mol)

Steps :

Yield and Characterization

| Compound Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5-(4-Isopropylphenyl) | 72 | 172–176 |

| 5-(3,4-Dimethoxyphenyl) | 68 | 165–168 |

The target compound’s analog, 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, exhibited a 68% yield.

Comparative Analysis of Synthesis Methods

| Metric | PPE Method | FeCl₃ Method |

|---|---|---|

| Yield | 40–48% | 65–72% |

| Toxicity | Low (no POCl₃/SOCl₂) | Moderate (FeCl₃) |

| Reaction Time | 10–12 hours | 2–3 hours |

| Scalability | High (one-pot) | Moderate (multi-step) |

| Byproducts | Minimal | Requires purification |

The FeCl₃ method offers higher yields but involves toxic metal catalysts, whereas the PPE route is safer but less efficient.

Characterization and Analytical Data

Spectroscopic Data

IR (KBr, cm⁻¹) :

¹H NMR (d₆-DMSO) :

Mass Spec :

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClN₃O₂S |

| Molecular Weight | 273.74 g/mol |

| Solubility | DMSO, methanol |

| Stability | Hygroscopic |

Chemical Reactions Analysis

Acylation Reactions

The amine group at position 2 of the thiadiazole ring undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction is critical for synthesizing derivatives with enhanced bioactivity.

Example Reaction:

Reaction with chloroacetyl chloride in the presence of sodium acetate yields 2-chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide.

Conditions:

-

Solvent: Dry benzene or dichloromethane

-

Catalyst: Anhydrous sodium acetate

-

Temperature: Reflux (~80°C)

-

Time: 3–5 hours

Key Data:

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Chloroacetyl chloride | 2-Chloroacetamide derivative | 75–85 |

This intermediate is further functionalized via nucleophilic substitution with amines or thiols .

Nucleophilic Substitution

The chlorine atom in the chloroacetamide intermediate (formed via acylation) is susceptible to nucleophilic substitution with primary/secondary amines, piperazines, or thiols.

Example Reaction:

Reaction of 2-chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide with substituted piperazines in dry benzene produces piperazine-linked thiadiazole derivatives.

Conditions:

-

Solvent: Dry benzene

-

Catalyst: Triethylamine

-

Temperature: Reflux (~80°C)

-

Time: 6–8 hours

Key Data:

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylpiperazine | Piperazine-acetamide conjugate | 68 | |

| Benzyl mercaptan | Thioether derivative | 72 |

Cyclocondensation Reactions

The amine group participates in cyclocondensation with carbonyl-containing compounds to form fused heterocycles. For example, reaction with thiourea derivatives yields aminothiazole-thiadiazole hybrids.

Example Reaction:

Reaction with thiourea in ethanol under basic conditions produces 2-aminothiazole derivatives.

Conditions:

-

Solvent: Ethanol

-

Base: Potassium hydroxide

-

Temperature: 60–70°C

-

Time: 4–6 hours

Key Data:

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Thiourea | 2-Amino-4-arylthiazole derivative | 65–70 |

Salt Formation

The hydrochloride salt can undergo metathesis reactions to form other salts (e.g., tosylates or sulfonates) for improved solubility or stability.

Example Reaction:

Reaction with sodium tosylate in aqueous ethanol yields the tosylate salt.

Conditions:

-

Solvent: Ethanol/water (1:1)

-

Temperature: Room temperature

-

Time: 2–4 hours

Key Data:

| Salt Forming Agent | Product | Solubility | Reference |

|---|---|---|---|

| Sodium tosylate | Tosylate salt | High |

Electrophilic Aromatic Substitution

The dimethoxyphenyl substituent undergoes electrophilic substitution (e.g., nitration or sulfonation) under controlled conditions, though reactivity is moderated by electron-donating methoxy groups.

Example Reaction:

Nitration with nitric acid in sulfuric acid introduces a nitro group at the para position of the phenyl ring.

Conditions:

-

Solvent: Concentrated H<sub>2</sub>SO<sub>4</sub>

-

Nitrating agent: HNO<sub>3</sub>

-

Temperature: 0–5°C

-

Time: 1–2 hours

Key Data:

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Nitronium ion | 5-(2,4-Dimethoxy-5-nitrophenyl) derivative | 55 |

Oxidation and Reduction

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of thiadiazole derivatives, including 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride, as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from the thiadiazole scaffold have shown promising results in inhibiting tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Thiadiazole derivatives exhibit notable antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances their activity against microbial strains . Specifically, studies have reported minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL against various pathogens .

Neuroprotective Effects

The anticonvulsant activity of thiadiazole derivatives has been extensively studied. The compound has shown efficacy in protecting against seizures in animal models through modulation of neurotransmitter systems and ion channels . In particular, it has been found to exert protective effects via GABAergic pathways and voltage-gated ion channels, making it a candidate for further development in epilepsy treatment .

Synthesis and Characterization

The synthesis of this compound typically involves cyclodehydration reactions using thiosemicarbazide and appropriate aromatic carboxylic acids. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications on the phenyl ring, such as adding methoxy or halogen substituents, can significantly enhance anticancer and antimicrobial activities. For example, compounds with methoxy groups have shown increased potency against specific cancer cell lines compared to their unsubstituted counterparts .

Anticancer Activity

In a study evaluating various thiadiazole derivatives for anticancer properties, researchers found that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The study utilized a series of synthesized compounds based on the thiadiazole scaffold and assessed their effects through cell viability assays .

Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity was conducted using a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study reported that compounds with halogen substitutions exhibited superior activity compared to those with electron-donating groups .

Mechanism of Action

The mechanism by which 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring plays a crucial role in binding to these targets, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives share a common 1,3,4-thiadiazole core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

*Note: Molecular formula estimated based on structural analogs and substituent contributions.

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy) : The target compound’s 2,4-dimethoxyphenyl group likely enhances electron density on the thiadiazole ring, improving interactions with biological targets such as enzymes or receptors .

- Electron-Withdrawing Groups (e.g., chloro) : Compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride may exhibit increased stability and altered binding kinetics due to reduced electron density .

Solubility and Bioavailability: Hydrochloride salts (e.g., the target compound and [5-(4-Methoxyphenyl)-...]methanamine hydrochloride) generally exhibit higher aqueous solubility compared to free bases, facilitating formulation in drug delivery systems . The dihydrochloride salt in 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine further enhances solubility, suggesting utility in injectable or oral formulations .

Biological Activity Trends :

- Methoxy vs. Methyl Substituents : 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine demonstrates fungicidal activity, while methoxy-substituted analogs (e.g., the target compound) may show broader-spectrum activity due to improved hydrogen-bonding capacity .

- Bulkier Groups (e.g., tert-butyl) : Increased lipophilicity in 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine could enhance tissue penetration but may reduce solubility .

Biological Activity

5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1177287-86-3 |

| Molecular Formula | C₁₀H₁₂ClN₃O₂S |

| Molecular Weight | 273.739 g/mol |

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazide with appropriate aromatic carboxylic acids. This method allows for the introduction of various substituents on the thiadiazole ring, which can influence its biological activity.

Antimicrobial Activity

Various studies have demonstrated the antimicrobial properties of thiadiazole derivatives. The compound has shown effectiveness against a range of bacterial strains:

- Gram-positive bacteria : Significant inhibitory effects were observed against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Moderate activity was noted against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria were comparable to standard antibiotics such as ciprofloxacin, indicating promising potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has also exhibited antifungal activity against strains like Candida albicans and Aspergillus niger. The MIC values were found to be in the range of 24–42 μg/mL, which is competitive with established antifungal agents like fluconazole .

Anticancer Activity

Recent research has highlighted the anticancer potential of thiadiazole derivatives. The compound has been shown to inhibit cancer cell proliferation in various human cell lines. Mechanistic studies suggest that it may act by:

- Inhibiting key growth-factor pathways.

- Interfering with enzymes associated with tumor proliferation such as histone deacetylases.

In vitro studies demonstrated cytotoxic effects on cancer cell lines at concentrations that suggest its viability as a candidate for further anticancer drug development .

Case Studies

- Antimicrobial Efficacy Study : A study involving the evaluation of various thiadiazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity against S. aureus, with MIC values ranging from 20–28 μg/mL .

- Cytotoxicity Assay : Another study reported that compounds derived from thiadiazoles showed significant cytotoxicity against several cancer cell lines, supporting their potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride, and how can reaction conditions influence yield?

- Methodology : A common approach involves cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation . For derivatives with dimethoxyphenyl groups, precursor functionalization (e.g., using 2,4-dimethoxybenzoic acid) prior to thiadiazole ring formation is critical. Reaction optimization includes solvent selection (DMSO/water mixtures improve recrystallization purity) and stoichiometric control of POCl₃ to avoid side products like sulfoxides .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for confirmation?

- Methodology :

- Elemental analysis : Confirms stoichiometry (C, H, N, S content).

- Spectroscopy :

- IR : Identifies NH₂ stretching (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1400 cm⁻¹) .

- ¹H/¹³C NMR : Assigns methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C-S: ~1.68 Å) and dihedral angles between thiadiazole and phenyl rings (critical for π-π stacking studies) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the bioactivity and toxicity of this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT2C receptors (given structural similarity to RS 102221 hydrochloride, a known antagonist) .

- QSAR models : Train on thiadiazole derivatives’ datasets to predict ADMET properties. For acute toxicity, employ tools like GUSAR, which leverages fragment descriptors and consensus modeling .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodology :

- Dose-response validation : Re-test activity under standardized conditions (e.g., µM ranges, 24–72 hr incubation) to rule out cytotoxicity artifacts.

- Structural analogs : Compare with derivatives like N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine to isolate electronic effects of methoxy vs. chloro substituents .

- Assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate receptor specificity via competitive binding assays (e.g., 5-HT2C vs. 5-HT2A/B) .

Q. What crystallographic parameters should be prioritized to correlate structure with function in this compound?

- Key parameters :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.